molecular formula C12H11N5O3S2 B11462437 Methyl 2-cyano-3-(4-[(1-methyl-1,2,3,4-tetrazole-5-sulfinyl)methyl]thiophen-2-yl)prop-2-enoate

Methyl 2-cyano-3-(4-[(1-methyl-1,2,3,4-tetrazole-5-sulfinyl)methyl]thiophen-2-yl)prop-2-enoate

Cat. No.: B11462437
M. Wt: 337.4 g/mol
InChI Key: MSNIYIARHWCJAQ-RUDMXATFSA-N
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Description

METHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE is a complex organic compound with a unique structure that includes a cyano group, a tetrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiophene ring, followed by the introduction of the tetrazole ring and the cyano group. The final step usually involves esterification to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

METHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. The cyano group and the tetrazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE: is similar to other compounds containing cyano groups, tetrazole rings, and thiophene rings.

    METHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE: is unique due to the specific arrangement of these functional groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of METHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H11N5O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[4-[(1-methyltetrazol-5-yl)sulfinylmethyl]thiophen-2-yl]prop-2-enoate

InChI

InChI=1S/C12H11N5O3S2/c1-17-12(14-15-16-17)22(19)7-8-3-10(21-6-8)4-9(5-13)11(18)20-2/h3-4,6H,7H2,1-2H3/b9-4+

InChI Key

MSNIYIARHWCJAQ-RUDMXATFSA-N

Isomeric SMILES

CN1C(=NN=N1)S(=O)CC2=CSC(=C2)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CN1C(=NN=N1)S(=O)CC2=CSC(=C2)C=C(C#N)C(=O)OC

Origin of Product

United States

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